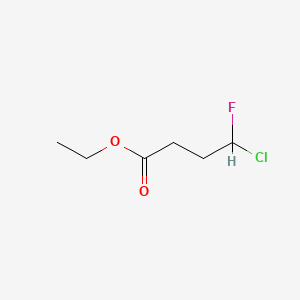
Ethyl 4-chloro-4-fluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-4-fluorobutanoate is an organic compound with the molecular formula C6H10ClFO2 It is a member of the ester family, characterized by the presence of both chlorine and fluorine atoms on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4-fluorobutanoate can be synthesized through a multi-step process involving the esterification of 4-chloro-4-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain a high-purity product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol, ethyl 4-chloro-4-fluorobutanol, using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted butanoates depending on the nucleophile used.
Reduction: Ethyl 4-chloro-4-fluorobutanol.
Oxidation: 4-chloro-4-fluorobutanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-chloro-4-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring specific ester functionalities.
Material Science: It may be used in the synthesis of polymers and other materials with unique properties due to the presence of both chlorine and fluorine atoms.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-4-fluorobutanoate in chemical reactions involves the reactivity of the ester group and the halogen atoms. The ester group can undergo hydrolysis, while the chlorine and fluorine atoms can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Ethyl 4-chlorobutanoate: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
Ethyl 4-fluorobutanoate: Similar structure but lacks the chlorine atom, affecting its chemical behavior and uses.
Ethyl 4-bromo-4-fluorobutanoate:
Uniqueness: Ethyl 4-chloro-4-fluorobutanoate is unique due to the presence of both chlorine and fluorine atoms on the butanoate chain. This dual halogenation can lead to distinct reactivity patterns and makes the compound valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYLHUQPGFRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














